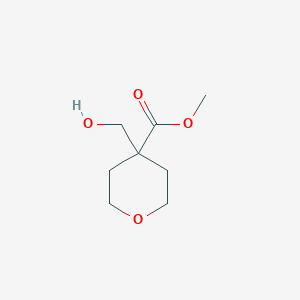
Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Übersicht
Beschreibung
“Methyl 4-(hydroxymethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 834914-37-3 . It has a molecular weight of 174.2 and its IUPAC name is methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(hydroxymethyl)oxane-4-carboxylate” is 1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-(hydroxymethyl)oxane-4-carboxylate” has a molecular weight of 174.2 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Advances in Chemistry and Analysis
Methyl 4-(hydroxymethyl)oxane-4-carboxylate plays a pivotal role in the study of lipid peroxidation products, such as 4-Hydroxy-2-nonenal (HNE). This compound is a product of phospholipid peroxidation, significant due to its reactivity and cytotoxicity, involving several radical-dependent oxidative routes. The study of its formation, metabolism, and interaction with proteins is crucial for understanding cellular responses to oxidative stress and inflammation, highlighting its importance in biomedical research (Spickett, 2013).
Biotechnology and Synthetic Polysaccharide Substitutes
The compound's derivatives have been synthesized for creating high-molecular-weight hydrophilic polymers with both carboxylic acid and hydroxyl pendant groups through ring-opening metathesis polymerization. These polymers mimic natural acidic polysaccharides like alginate and have applications in biotechnology and pharmaceuticals, indicating the versatility of methyl 4-(hydroxymethyl)oxane-4-carboxylate in developing new materials (Wathier et al., 2010).
Biosynthesis of 4-Hydroxybutyrate
Engineering of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane demonstrates the potential of methyl 4-(hydroxymethyl)oxane-4-carboxylate and its derivatives in producing valuable chemicals from simple, abundant substrates. This approach offers a sustainable route for the production of bioplastics and other biotechnological applications (Nguyen & Lee, 2021).
Organic Synthesis and Chemical Transformations
The synthesis of racemic and optically active coronafacic acids involves methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate, showcasing the application of methyl 4-(hydroxymethyl)oxane-4-carboxylate derivatives in complex organic synthesis and the generation of biologically active compounds (Ohira, 1984).
Bridged Carboxylic Ortho Esters Synthesis
The acylation and subsequent rearrangement of oxetane esters derived from methyl 4-(hydroxymethyl)oxane-4-carboxylate lead to the synthesis of bridged carboxylic ortho esters, demonstrating its utility in creating novel organic compounds with potential applications in materials science and drug synthesis (Corey & Raju, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(hydroxymethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOKSHYYARIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736686 | |
| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |
CAS RN |
834914-37-3 | |
| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

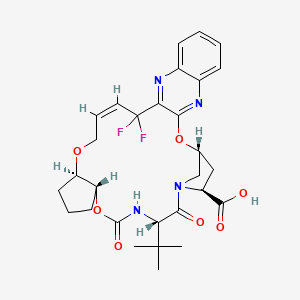
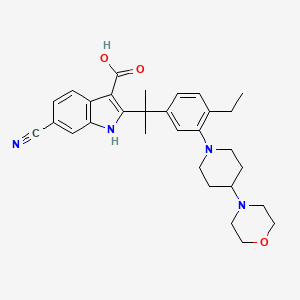
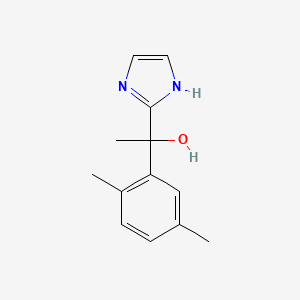
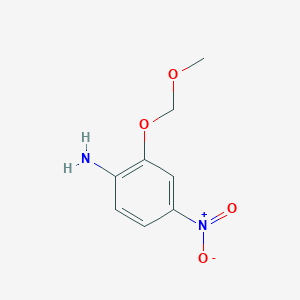
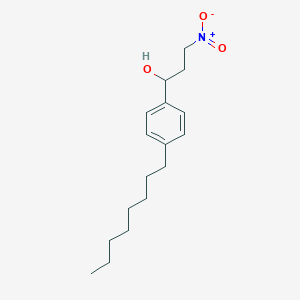
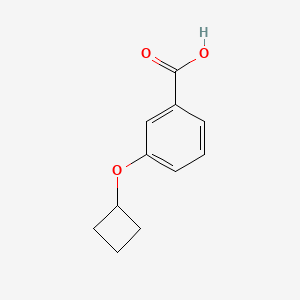
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)
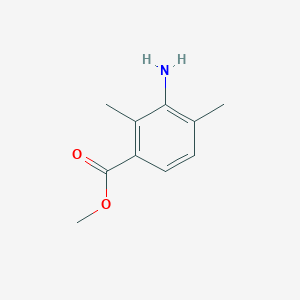
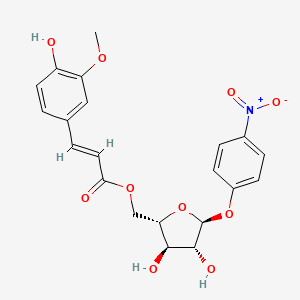
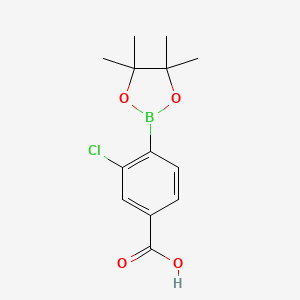
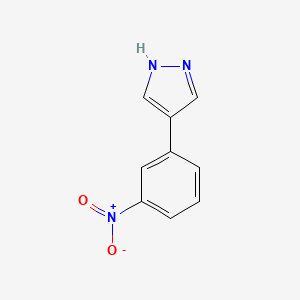
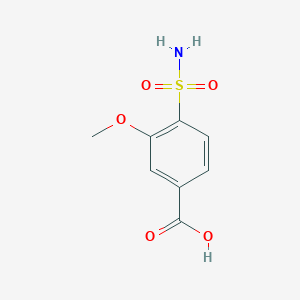
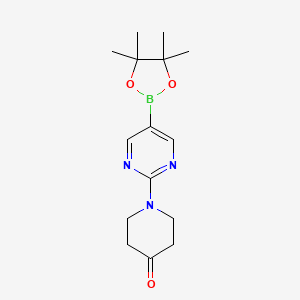
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)